Cas no 688355-10-4 (N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide)

N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide is a synthetic quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a cyclohexylamino group and a thioether-linked acetamide moiety, which may contribute to enhanced binding affinity and selectivity in biological systems. The compound's quinazoline core is known for its versatility in drug design, particularly in kinase inhibition and anticancer research. The N-butyl side chain improves lipophilicity, potentially aiding membrane permeability. This molecule serves as a valuable intermediate for further derivatization, enabling exploration of structure-activity relationships in targeted therapeutic development. Its synthetic route allows for modifications to optimize pharmacokinetic properties.
N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide structure
688355-10-4 structure
Product Name:N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide
CAS No:688355-10-4
MF:C20H28N4OS
MW:372.527523040771
CID:6453303
PubChem ID:4092968
Update Time:2025-10-30

N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide
    • EU-0028355
    • SR-01000565557
    • F6548-4545
    • HMS627I07
    • SR-01000565557-1
    • AKOS026703682
    • N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide
    • N-butyl-2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetamide
    • 688355-10-4
    • ChemDiv1_014263
    • N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide
    • Inchi: 1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24)
    • InChI Key: MRAVVDGGRXUSIX-UHFFFAOYSA-N
    • SMILES: S(CC(NCCCC)=O)C1=NC2C=CC=CC=2C(=N1)NC1CCCCC1

Computed Properties

  • Exact Mass: 372.19838270g/mol
  • Monoisotopic Mass: 372.19838270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 92.2Ų

N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide Pricemore >>

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N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide Related Literature

Additional information on N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide

N-Butyl-2-{4-(Cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide (CAS No. 688355-10-4): A Comprehensive Overview

N-Butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide (CAS No. 688355-10-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structure of N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide makes it a promising candidate for various therapeutic applications.

The chemical structure of N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide is characterized by a quinazoline core linked to a cyclohexylamine moiety via a sulfanyl group, and further extended by an acetamide functional group. This intricate arrangement imparts the compound with specific pharmacological properties that are being extensively studied in both preclinical and clinical settings.

Recent studies have highlighted the potential of N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide as an antitumor agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are critical for tumor growth and survival.

In addition to its antitumor properties, N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide has also been investigated for its anti-inflammatory effects. Studies conducted in animal models have demonstrated that this compound can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and mediators. These findings suggest that N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide could be a valuable therapeutic option for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide has been extensively studied to understand its behavior in biological systems. Research indicates that the compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, the compound has shown low toxicity in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.

The synthesis of N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide involves several well-established chemical reactions, including the formation of the quinazoline core through cyclization reactions and the subsequent introduction of the cyclohexylamine and acetamide functionalities. The synthetic route is highly reproducible and scalable, making it feasible for large-scale production for clinical trials and commercial applications.

In conclusion, N-butyl-2-{4-(cyclohexylamino)quinazolin-2-ylsulfanyl}acetamide (CAS No. 688355-10-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical efficacy, paving the way for its potential use in treating various diseases.

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